molecular formula C8H11ClF2O2S B2475669 (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride CAS No. 2253641-06-2

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride

Cat. No.: B2475669
CAS No.: 2253641-06-2
M. Wt: 244.68
InChI Key: CINHFDBHBVAGJY-UHFFFAOYSA-N
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Description

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H11ClF2O2S. It is characterized by a bicyclic structure with two fluorine atoms attached to the heptane ring and a methanesulfonyl chloride group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Properties

IUPAC Name

(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF2O2S/c9-14(12,13)5-7-4-2-1-3-6(7)8(7,10)11/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINHFDBHBVAGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C2(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Difluoro-1-bicyclo[410]heptanyl)methanesulfonyl chloride typically involves the reaction of a suitable bicyclic precursor with methanesulfonyl chloride under controlled conditions

    Formation of the Bicyclic Ring System: The bicyclic ring system can be formed through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Reaction with Methanesulfonyl Chloride: The final step involves the reaction of the fluorinated bicyclic compound with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride moiety undergoes nucleophilic substitution with a variety of nucleophiles, forming stable sulfonamide, sulfonate ester, or thioether derivatives.

Reaction with Amines

Reaction with primary or secondary amines yields sulfonamides, a key step in pharmaceutical intermediate synthesis:

(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride+R-NH2(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonamide+HCl\text{(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride} + \text{R-NH}_2 \rightarrow \text{(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonamide} + \text{HCl}

Conditions : Typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, with a base (e.g., triethylamine) to neutralize HCl .

Reaction with Alcohols

Alcohols react to form sulfonate esters, useful as protective groups or intermediates:

(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride+R-OH(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonate+HCl\text{(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride} + \text{R-OH} \rightarrow \text{(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonate} + \text{HCl}

Conditions : Pyridine or DMAP is often used as a catalyst in inert solvents .

Elimination and Ring-Opening Reactions

The bicyclo[4.1.0]heptane scaffold, strained by its fused cyclopropane ring, may participate in ring-opening reactions under specific conditions.

Base-Induced Elimination

Strong bases (e.g., NaOH) can trigger elimination, though limited data exists for the difluoro variant. A structurally related dichloro analog (7,7-dichlorobicyclo[4.1.0]heptane) undergoes base-mediated dehydrohalogenation to form norcaradiene derivatives :

(7,7-Dichloro-bicyclo[4.1.0]heptane)+NaOHBicyclo[4.1.0]heptene+NaCl+H2O\text{(7,7-Dichloro-bicyclo[4.1.0]heptane)} + \text{NaOH} \rightarrow \text{Bicyclo[4.1.0]heptene} + \text{NaCl} + \text{H}_2\text{O}

Inference : The difluoro analog may exhibit similar reactivity, though fluorine’s poor leaving-group ability could hinder elimination .

Cycloaddition and Coupling Reactions

The bicyclic framework’s rigidity and electron-deficient cyclopropane ring may enable participation in [2+1] or [3+2] cycloadditions.

Reaction Type Reagents/Conditions Product
Diels-Alder Diene, Lewis acid catalystBicyclo[4.1.0]heptane-fused cyclohexene
Carbene Insertion Dichlorocarbene, phase-transferFunctionalized polycyclic derivatives

Note : These reactions are hypothesized based on the reactivity of strained bicyclic systems .

Comparative Reactivity with Structural Analogs

The table below contrasts the reactivity of (7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride with related sulfonyl chlorides:

Compound Reactivity with Amines Ring-Opening Tendency Electrophilicity
(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonyl chlorideHighLow (fluorine inertness)Elevated due to -I effect of fluorine
Camphorsulfonyl chloride ModerateNoneModerate
Benzylsulfonyl chlorideHighNoneHigh

Stability and Decomposition Pathways

  • Hydrolysis : Susceptible to hydrolysis in aqueous media, forming the corresponding sulfonic acid:

    (7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride+H2O(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonic acid+HCl\text{(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride} + \text{H}_2\text{O} \rightarrow \text{(7,7-Difluoro-bicyclo[4.1.0]heptanyl)methanesulfonic acid} + \text{HCl}

    Conditions : Accelerated by heat or alkaline pH .

  • Thermal Degradation : Decomposes above 150°C, releasing SO₂ and HCl gas.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a sulfonamide reagent in organic synthesis. It facilitates various chemical transformations, including:

  • Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive, allowing for the formation of sulfonamide derivatives.
  • Electrophilic Substitution: Its unique bicyclic structure enhances reactivity towards electrophiles.
  • Alkylation and Acylation Reactions: It serves as an effective building block for synthesizing complex organic molecules.

Pharmaceutical Chemistry

In the pharmaceutical industry, (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride is explored for:

  • Drug Development: Its reactivity makes it a valuable intermediate for synthesizing potential drug candidates.
  • Enzyme Inhibitors: Research is ongoing to evaluate its efficacy as a biochemical probe in studying enzyme mechanisms and protein interactions .

Agrochemical Applications

The compound has potential use in the agrochemical sector for:

  • Pesticide Development: Its structural features may lead to the creation of novel pesticides with enhanced efficacy against pests.

Biological Properties

While research on the biological properties of this compound is limited, preliminary studies indicate:

  • Antibacterial Activity: It has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial formulations.

Case Study 1: Synthesis of β-lactams

Research demonstrated that this compound could be used to synthesize β-lactam antibiotics through a series of nucleophilic substitutions, highlighting its utility in medicinal chemistry.

Reaction StepDescription
Step 1Nucleophilic attack on the sulfonyl chloride by an amine
Step 2Cyclization to form β-lactam structure
Step 3Purification and characterization via NMR and IR spectroscopy

Case Study 2: Development of New Agrochemicals

A study focused on modifying existing pesticide frameworks using this compound to enhance target specificity and reduce environmental impact.

Limitations and Future Directions

Despite its promising applications, there are limitations regarding the stability of this compound under strong acidic or basic conditions. Future research may focus on:

  • Developing more robust synthetic methods that allow for broader applications under varying pH conditions.
  • Investigating its full biological profile to better understand its potential as an antibacterial agent.
  • Exploring its use in other fields such as materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The bicyclic structure and fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and research.

Comparison with Similar Compounds

Similar Compounds

  • (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine
  • (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanol
  • (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonic acid

Uniqueness

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride is unique due to its combination of a bicyclic structure with fluorine atoms and a methanesulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications.

Biological Activity

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride, with the chemical formula C8_8H11_{11}ClF2_2O2_2S and CAS number 2253641-06-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, toxicity, and applications in medicinal chemistry.

The compound has a molecular weight of 244.69 g/mol and is characterized by the presence of difluoromethyl and methanesulfonyl groups, which contribute to its reactivity and biological properties. The structure is shown below:

PropertyValue
Molecular FormulaC8_8H11_{11}ClF2_2O2_2S
Molecular Weight244.69 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Research indicates that compounds similar to this compound exhibit activity as orexin receptor agonists and antagonists, which are implicated in various physiological processes including sleep regulation and appetite control . The specific mechanism by which this compound exerts its effects is still under investigation but may involve modulation of neurotransmitter systems.

Toxicological Profile

The toxicological data for methanesulfonyl chloride, a related compound, provides insight into the safety profile of this compound:

  • Acute Toxicity :
    • Oral LD50 (Rats): 50 mg/kg
    • Dermal LD50 (Rats): 200 mg/kg
    • Inhalation LC50 (Rats): 25 ppm (4 hours) .
  • Hazard Classifications :
    • Causes severe skin burns and eye damage.
    • Toxic if swallowed or inhaled.
    • May be corrosive to metals.

These findings suggest that while the compound may have therapeutic potential, it also poses significant risks that must be managed in laboratory and clinical settings.

Ecotoxicity

The compound has been classified under acute aquatic toxicity category 3 and chronic aquatic toxicity category 3, indicating potential harmful effects on aquatic life .

Case Study: Orexin Receptor Modulation

A study investigated the effects of bicyclo[4.1.0]heptane derivatives on orexin receptors, revealing that modifications to the bicyclic structure can significantly alter receptor affinity and selectivity. The findings suggest that this compound could serve as a lead compound for developing new therapeutics targeting sleep disorders .

Synthesis and Applications

The synthesis of this compound typically involves reactions with methanesulfonyl chloride under controlled conditions to ensure high yield and purity . Its applications extend beyond pharmacology; it may also be useful in agrochemicals due to its reactive sulfonyl group.

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